1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol
Description
1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol is a halogenated secondary amine alcohol characterized by a propan-2-ol backbone linked to a 3-bromo-4-chlorophenylmethylamino group. The bromine and chlorine substituents on the aromatic ring likely enhance its lipophilicity and electronic effects, influencing its physicochemical and biological behavior.
Properties
Molecular Formula |
C10H13BrClNO |
|---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
1-[(3-bromo-4-chlorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H13BrClNO/c1-7(14)5-13-6-8-2-3-10(12)9(11)4-8/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
XINJLUYOBKGCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)Cl)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 3-bromo-4-chlorobenzylamine with an epoxide, such as propylene oxide, under basic conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide, resulting in the formation of the amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Analogs
Physicochemical Properties
Halogenation significantly impacts physical states and solubility:
- Physical State: Compounds with multiple halogens (e.g., CHJ04068, 2,4,6-tribromophenoxy) are solids (mp 61–63°C), while less halogenated analogs (e.g., CHJ04089, 2-isopropylphenoxy) are oils . The target compound’s 3-bromo-4-chloro substitution may result in a solid with a moderate melting point.
Spectroscopic Characteristics
- NMR : The 3-bromo-4-chloro substituents would deshield adjacent protons, causing distinct downfield shifts in ¹H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) compared to methyl-substituted analogs (δ 6.5–7.0 ppm) .
- IR : Expected N-H and O-H stretches near 3300 cm⁻¹, consistent with secondary amines and alcohols in analogs like CHJ04091 .
Biological Activity
The compound 1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol , also known as a derivative of 3-bromo-4-chlorobenzylamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant, antibacterial, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
- Molecular Weight : 278.57 g/mol
- Molecular Formula : C10H12BrClN
- IUPAC Name : this compound
Antioxidant Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of amino acids and nitrogen-containing compounds have shown promising results in DPPH radical scavenging assays, which are widely used to evaluate antioxidant activity.
Antioxidant Assay Results
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 1.37 times higher than ascorbic acid | Yes |
| Compound B | 1.26 times higher than ascorbic acid | Yes |
| This compound | TBD | TBD |
Antibacterial Activity
The antibacterial properties of this compound have been assessed against various Gram-positive and Gram-negative bacteria. Compounds with similar halogenated aromatic structures have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
Antibacterial Assay Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0048 - 0.0195 |
| Bacillus subtilis | Moderate to good activity |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Compounds structurally related to this compound have shown cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer).
Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 | TBD | High |
| MDA-MB-231 | TBD | Moderate |
Study 1: Antioxidant Potential of Related Compounds
A study published in MDPI highlighted the antioxidant activity of various derivatives, showing that compounds with similar structures to this compound exhibited superior DPPH scavenging capabilities compared to traditional antioxidants like ascorbic acid .
Study 2: Antimicrobial Efficacy
Research on monomeric alkaloids demonstrated that compounds with halogen substitutions on aromatic rings possess enhanced antibacterial properties. The study reported MIC values for related compounds, suggesting a correlation between structural modifications and antimicrobial efficacy .
Study 3: Anticancer Activity Assessment
In vitro studies on related compounds indicated significant cytotoxicity against glioblastoma cells, with some derivatives outperforming standard chemotherapeutic agents in terms of efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
